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3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one

Cat. No.: B5778517
M. Wt: 251.24 g/mol
InChI Key: QXLGFYFNZFZJOE-UHFFFAOYSA-N
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Description

Contextualization within Propargyl Ketone (Alkynone) Chemistry

Propargyl ketones, also known as alkynones or ynones, are organic compounds that feature a carbonyl group directly attached to an acetylenic (alkyne) carbon. In organic chemistry, an alkyne is an unsaturated hydrocarbon containing at least one carbon-carbon triple bond. wikipedia.org The core structure of 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one places it squarely within this class. Propargyl ketones are valuable synthetic intermediates because the alkyne and ketone functionalities can undergo a wide variety of chemical transformations. nih.govmdpi.com The carbon-carbon triple bond in alkynes, with its sp-hybridized carbons and linear geometry, is a region of high electron density, making it susceptible to addition reactions. msu.edu The adjacent ketone group, however, acts as an electron-withdrawing group, which significantly modifies the reactivity of the alkyne, making it an electrophilic "Michael acceptor" in conjugate addition reactions. msu.eduacs.org

Significance of Aromatic Substituents (Phenyl and Nitrophenyl) in Alkynone Frameworks

The electronic properties of the aromatic substituents are critical to the chemical behavior of this compound. Substituents on an aromatic ring influence the molecule's reactivity through a combination of inductive and resonance effects. lasalle.edunumberanalytics.comlibretexts.org

Inductive Effects: These are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms. lasalle.edunumberanalytics.com

Resonance Effects: These occur through the delocalization of pi (π) electrons across the conjugated system. lasalle.edunumberanalytics.com

In this specific molecule, we have two key substituents:

Phenyl Group: Attached to the carbonyl, this group is part of the benzoyl moiety. It participates in the extended conjugation of the molecule.

4-Nitrophenyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect and a resonance effect that pulls electron density from the aromatic ring. lasalle.edulumenlearning.com

This combination of a phenyl group and a potent electron-withdrawing nitrophenyl group on the alkyne backbone creates a pronounced "push-pull" system. thieme-connect.comnih.gov The electron-withdrawing nature of the nitro group and the carbonyl function polarizes the entire π-electron system, making the alkyne highly electron-deficient and thus more susceptible to nucleophilic attack. msu.edunih.gov This enhanced reactivity is a key feature exploited in its chemical applications. thieme-connect.com

Table 1: Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-NO₂ (Nitro)Strongly WithdrawingStrongly WithdrawingStrongly Deactivating
-C₆H₅ (Phenyl)Weakly WithdrawingCan be Donating or WithdrawingWeakly Activating/Deactivating
-C=O (Carbonyl)WithdrawingWithdrawingDeactivating

Overview of Key Research Trajectories for Alkynones Containing Nitroaromatic Units

The presence of the nitroaromatic unit makes this class of compounds a target for several research avenues. Nitroaromatic compounds are an important class of industrial chemicals used to synthesize products like dyes, polymers, and explosives. nih.gov Their extensive use has, however, led to environmental concerns, prompting research into their biodegradation. nih.govnih.gov

Key research areas for nitroaromatic alkynones include:

Synthetic Intermediates: The activated alkyne is a versatile functional group for constructing more complex molecules. It readily participates in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic systems. nih.govmdpi.com

Materials Science: Push-pull chromophores, molecules with electron-donating and electron-accepting groups connected by a π-conjugated system, are known for their exceptional optical and electronic properties. beilstein-journals.org Diarylalkynones with nitro groups are investigated for their potential in non-linear optics and as components in photoswitchable materials. beilstein-journals.orgmdpi.com

Chemosensors: The electron-deficient nature of the nitroaromatic ring allows it to form colored charge-transfer complexes with electron-rich compounds. researchgate.net This principle is used to design chemosensors, particularly for the detection of nitroaromatic explosives. researchgate.net

Historical Development of Research on Related Conjugated Enone-Alkyne Systems

The study of conjugated systems is a cornerstone of organic chemistry, dating back to Johannes Thiele's coining of the term "conjugated" in 1899. wikipedia.org The development of synthetic methods for molecules like this compound builds upon a long history of fundamental reaction discoveries.

Early relevant reactions include the Favorskii reaction, involving the nucleophilic addition of alkynes to carbonyl compounds, and the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated ketones (enones). mdpi.comwikipedia.org The concept of conjugate addition to activated alkenes, established by Arthur Michael, was later extended to activated alkynes. acs.org

In recent decades, research has focused on developing more efficient and selective methods for creating these conjugated systems. This includes the evolution of transition-metal-catalyzed reactions. For instance, modern reductive coupling strategies for enones and alkynes, using agents like organoboranes or methanol (B129727) with nickel catalysts, offer cost-effective and functional-group-tolerant alternatives to older methods like those using vinyl cuprates. organic-chemistry.org These advancements have greatly expanded the ability of chemists to synthesize and study complex conjugated molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO3 B5778517 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)-1-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-7,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLGFYFNZFZJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Nitrophenyl 1 Phenylprop 2 Yn 1 One and Analogues

Classical Approaches to Alkynone Synthesis Relevant to 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one

Traditional methods for the synthesis of alkynones, including this compound, have heavily relied on two main strategies: the condensation of acid chlorides with terminal alkynes and the oxidation of secondary propargyl alcohols.

Condensation Reactions Involving Acid Chlorides and Terminal Alkynes

One of the most established methods for preparing ynones is the reaction between an acyl chloride and a metal acetylide. nih.gov This approach, while foundational, often requires harsh reaction conditions and can lead to the formation of unwanted byproducts, complicating purification. researchgate.net The general instability and limited availability of certain acid chlorides can also restrict the scope of functional group transformations. researchgate.net

An alternative within this classical framework involves a two-step procedure using Weinreb amides with organolithium or Grignard reagents. nih.gov This method offers a more controlled synthesis but adds to the number of synthetic steps.

Oxidation of Secondary Propargyl Alcohols

Another prevalent classical route involves the oxidation of secondary propargyl alcohols. nih.govacs.org This method typically begins with the nucleophilic addition of an acetylide to an aldehyde to form the requisite secondary alcohol, which is then oxidized to the corresponding ketone. nih.govnih.govescholarship.org A variety of oxidizing agents have been employed for this transformation.

A practical and more environmentally friendly approach utilizes a catalytic system of Fe(NO3)3·9H2O, TEMPO, and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This aerobic oxidation converts propargylic alcohols to α,β-unsaturated alkynones in good to excellent yields and is scalable for industrial production. organic-chemistry.org The reaction tolerates a range of functional groups, including halogens, nitro, cyano, and methoxy (B1213986) groups, though electron-donating groups may necessitate higher catalyst loading. organic-chemistry.org For instance, the oxidation of 1-phenyl-3-(4-nitrophenyl)prop-2-yn-1-ol would yield the target compound.

Modern Catalytic Strategies for the Synthesis of this compound

Contemporary organic synthesis has seen a shift towards more efficient and sustainable catalytic methods. The synthesis of this compound and its analogues has benefited significantly from these advancements, particularly through transition metal-catalyzed coupling reactions and the application of green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Suzuki variations for precursors)

The Sonogashira cross-coupling reaction is a cornerstone of modern alkyne chemistry. wikipedia.org It facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is prized for its mild conditions, often proceeding at room temperature in the presence of a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

For the synthesis of this compound, a Sonogashira coupling could involve the reaction of 4-nitrophenylacetylene with benzoyl chloride. Variations of this reaction have been developed to improve efficiency and expand its scope. For example, a phosphane-free oxime-derived palladacycle has been shown to be an effective precatalyst for the copper-free acylation of terminal alkynes with various carboxylic acid chlorides. acs.orgfigshare.com This protocol can be performed under air and at various temperatures, including room temperature and with microwave irradiation. acs.orgfigshare.com

Furthermore, palladium catalysts deposited on silica (B1680970) gel have been evaluated for the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes, demonstrating good catalytic activity under relatively mild, copper-free conditions. mdpi.com

Below is a table summarizing the yields of various ynones synthesized via a palladium-catalyzed Sonogashira coupling of substituted benzoyl chlorides with ethynylbenzene. mdpi.com

Acyl Chloride SubstituentProductYield (%)
2-Methyl1-(2-Tolyl)-3-phenylprop-2-yn-1-one65
3-Methyl1-(3-Tolyl)-3-phenylprop-2-yn-1-one80
4-Methyl1-(4-Tolyl)-3-phenylprop-2-yn-1-one88
4-Methoxy3-(4-Anisyl)-1-phenylprop-2-yn-1-one92
4-Trifluoromethyl3-[4-(Trifluoromethyl)phenyl]-1-phenylprop-2-yn-1-one75

Table 1: Yields of Ynones from Sonogashira Coupling. mdpi.com

Copper-Mediated Coupling Reactions for C-C Bond Formation

Copper catalysis plays a significant role in the synthesis of alkynones, often in conjunction with palladium in Sonogashira reactions, but also in copper-exclusive systems. acs.orgnih.govnih.gov Copper(I) iodide is a common co-catalyst in Sonogashira couplings, facilitating the formation of a copper acetylide intermediate. libretexts.org

Copper-catalyzed domino reactions have also emerged as a powerful tool. For instance, a copper-catalyzed multicomponent domino reaction has been used to synthesize medicinally important nicotinimidamides from terminal ynones, showcasing the versatility of copper in mediating complex transformations. rsc.org

Green Chemistry Principles and Sustainable Approaches in Alkynone Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly influencing the design of synthetic routes. nih.govmdpi.commdpi.com In the context of alkynone synthesis, this translates to the development of solvent-free reactions, the use of recyclable catalysts, and the employment of milder reaction conditions. mdpi.comresearchgate.net

Metal-free synthesis is a key area of green chemistry. One such method for ynone synthesis involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts in the presence of a Lewis acid. nih.govresearchgate.net This reaction proceeds rapidly at room temperature without the need for the exclusion of air and moisture. nih.gov

The use of water as a solvent is another green approach. An environmentally benign Sonogashira coupling for the synthesis of sulfonamide-based ynamides and arylynamines has been developed in water, utilizing a quaternary ammonium (B1175870) salt as a surfactant. organic-chemistry.org

Mechanochemical methods, such as ball milling, offer a solvent-free alternative for organic synthesis. mdpi.com These techniques use mechanical energy to drive reactions, reducing the need for potentially hazardous solvents. While not yet widely reported specifically for this compound, these green approaches hold significant promise for the future of sustainable alkynone synthesis.

Optimization of Reaction Conditions, Selectivity, and Yields for this compound Synthesis

The successful synthesis of this compound via Sonogashira coupling is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, base, and temperature, all of which can significantly impact the reaction's yield, selectivity, and efficiency.

A typical Sonogashira coupling for the synthesis of a diarylalkynone like this compound involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the specific target molecule, this would involve the coupling of either 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene (B128438) with phenylacetylene, or alternatively, the reaction of benzoyl chloride with (4-nitrophenyl)acetylene.

The optimization of these conditions is crucial for maximizing the yield and minimizing side products. Key factors to consider include:

Catalyst System: The choice of palladium source and its corresponding ligand is critical. Common palladium pre-catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity.

Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH), is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Common solvents for Sonogashira reactions include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene.

Temperature: The reaction temperature can significantly affect the reaction kinetics. While many Sonogashira couplings can be performed at room temperature, others may require heating to proceed at a reasonable rate.

The following interactive data table summarizes typical conditions that can be optimized for the synthesis of diarylalkynones similar to this compound, based on findings for related structures.

ParameterCondition 1Condition 2Condition 3Comment
Palladium CatalystPd(PPh₃)₄PdCl₂(PPh₃)₂Pd₂(dba)₃ with a phosphine ligandCatalyst choice affects efficiency and can be tailored to the substrates.
Copper Co-catalystCuINone (Copper-free)CuICopper-free conditions can prevent homocoupling of the alkyne.
BaseTriethylamine (NEt₃)Diisopropylamine (i-Pr₂NH)K₂CO₃ or Cs₂CO₃The choice of base can influence reaction rate and substrate compatibility.
SolventTHFDMFTolueneSolvent choice depends on the solubility of reactants and catalyst.
TemperatureRoom Temperature50-80 °CRefluxHigher temperatures can increase reaction rates but may also lead to side reactions.

Chemo- and Regioselectivity Considerations in the Formation of Alkynone Derivatives

The synthesis of a specific unsymmetrical alkynone like this compound requires precise control over both chemoselectivity and regioselectivity, especially when dealing with multifunctional starting materials.

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In the context of synthesizing the target compound, a key chemoselective challenge arises if the starting materials contain other reactive sites. For instance, if a starting material possessed another halide or a different functional group susceptible to the reaction conditions, the reaction would need to be optimized to favor the desired coupling. The presence of the nitro group in 1-halo-4-nitrobenzene makes the aryl halide more electron-deficient and thus more reactive in the oxidative addition step of the Sonogashira catalytic cycle. This inherent reactivity can be exploited to achieve chemoselectivity in molecules with multiple halide substituents of differing reactivity (e.g., iodide vs. bromide or chloride).

Regioselectivity is the preferential formation of one constitutional isomer over another. In the synthesis of this compound, regioselectivity is paramount as the two aryl groups are different. There are two primary Sonogashira-based routes to consider, each with its own regiochemical outcome:

Route A: Coupling of a (4-nitrophenyl)-substituted aryl halide with phenylacetylene.

Route B: Coupling of a phenyl-substituted aryl halide with (4-nitrophenyl)acetylene.

The choice between these routes is often dictated by the availability and reactivity of the starting materials. The electronic properties of the substituents on the aryl halides and the terminal alkyne can influence the reaction's success. Generally, electron-withdrawing groups on the aryl halide, such as the nitro group, enhance the rate of the oxidative addition step, making this a favorable approach.

Furthermore, in cases where a molecule contains multiple, electronically distinct positions for coupling, the regioselectivity can sometimes be controlled by the choice of catalyst and ligands. For example, in di-halogenated substrates, the use of different palladium catalysts and ligands has been shown to direct the Sonogashira coupling to a specific position. While a comprehensive study on the regioselective synthesis of this compound specifically is not widely available, the general principles of Sonogashira reactions suggest that the coupling would proceed with high regioselectivity due to the distinct electronic nature of the two aromatic moieties.

The following data table illustrates the two possible regioselective pathways for the synthesis of the target compound.

RouteAryl HalideTerminal AlkyneProduct
A1-Halo-4-nitrobenzenePhenylacetyleneThis compound
BBenzoyl chloride/halide(4-Nitrophenyl)acetyleneThis compound

Reaction Chemistry and Transformational Pathways of 3 4 Nitrophenyl 1 Phenylprop 2 Yn 1 One

Reactivity at the Alkyne Moiety of 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one

The carbon-carbon triple bond in this compound is activated towards nucleophilic attack due to the polarization induced by the adjacent carbonyl and nitrophenyl groups. This electrophilic nature drives a variety of addition and cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Amines, Alcohols, Thiols)

The addition of nucleophiles to the alkyne of ynones is a common and well-established transformation. The regioselectivity of this addition is primarily governed by the electronic effects of the substituents. For this compound, the β-carbon (the carbon atom of the alkyne closer to the nitrophenyl group) is the most likely site of nucleophilic attack due to the strong electron-withdrawing effect of the nitro group.

Amines: Primary and secondary amines are expected to add to the alkyne in a Michael-type fashion to yield enamines or enaminones. The initial addition product, an enamine, is in equilibrium with its imine tautomer. The general mechanism for the addition of a primary amine to an activated alkyne involves the nucleophilic attack of the amine on the β-carbon, followed by protonation to give the enamine product.

Alcohols and Thiols: In a similar vein, alcohols and thiols can add across the triple bond, typically under basic or acidic catalysis, to furnish β-alkoxy and β-thio substituted enones, respectively. The higher nucleophilicity of thiols generally allows for faster reaction rates compared to alcohols.

While specific studies on this compound are not prevalent in the searched literature, the general reactivity of ynones supports these pathways. researchgate.net

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions, Diels-Alder Variants)

The activated alkyne of this compound is a competent dipolarophile and dienophile, enabling its participation in various cycloaddition reactions.

[3+2] Dipolar Cycloadditions: This ynone can react with 1,3-dipoles, such as azides and nitrones, to construct five-membered heterocyclic rings. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) would be expected to produce a triazole ring. researchgate.net Reactions with nitrones can lead to the formation of isoxazoline (B3343090) derivatives. researchgate.net

Diels-Alder Reactions: As a dienophile, this compound can react with a variety of dienes to form six-membered rings. The high degree of activation of the alkyne suggests it would be a reactive dienophile. The stereochemistry and regiochemistry of these reactions would be influenced by the nature of the diene and the reaction conditions. Theoretical studies on the Diels-Alder reaction of similar ynones with furans indicate the feasibility of such transformations. researchgate.net The reaction of nitrostyrenes, which share the nitro-activated double bond motif, with cyclic dienes has been shown to produce bicyclic products in high yields. beilstein-journals.org

A general representation of potential cycloaddition reactions is provided in the table below.

Reaction TypeDipole/DieneExpected Product
[3+2] CycloadditionOrganic Azide (R-N₃)1,2,3-Triazole derivative
[3+2] CycloadditionNitrone (R-CH=N⁺(R')-O⁻)Isoxazoline derivative
[4+2] Cycloaddition1,3-ButadieneSubstituted cyclohexadiene derivative
[4+2] CycloadditionFuranOxabicycloheptadiene derivative

Hydration and Hydroamination Pathways

Hydration: The addition of water across the triple bond (hydration) can be catalyzed by acids or metal salts (e.g., mercury(II) salts). This reaction would be expected to follow Markovnikov's rule, with the initial enol tautomerizing to the more stable β-diketone.

Hydroamination: The direct addition of an N-H bond across the alkyne (hydroamination) can be achieved using various catalysts. This reaction provides a direct route to enamines and imines, which are valuable synthetic intermediates.

Hydrogenation and Reduction of the Triple Bond

The selective reduction of the alkyne moiety in the presence of other reducible functional groups (ketone and nitro group) is a significant synthetic challenge.

Catalytic Hydrogenation: Depending on the catalyst and reaction conditions, the triple bond can be partially or fully reduced.

Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), would be expected to yield the corresponding (Z)-alkene, (Z)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one.

Full Reduction: Hydrogenation with a more active catalyst like palladium on carbon (Pd/C) would likely lead to the complete saturation of the triple bond to form the corresponding alkane, 3-(4-nitrophenyl)-1-phenylpropan-1-one. However, under these conditions, the nitro group is also susceptible to reduction. rsc.orgrsc.org

Reactivity of the Carbonyl Group in this compound

The ketone carbonyl group in this compound undergoes typical reactions of ketones, most notably reduction.

Reductive Transformations of the Ketone Functionality

Hydride Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reagent is generally not strong enough to reduce the alkyne or the aromatic nitro group under standard conditions. jsynthchem.com The product of this reaction would be 3-(4-nitrophenyl)-1-phenylprop-2-yn-1-ol. nih.govlookchem.com

The table below summarizes the expected outcomes of various reduction reactions on this compound.

Reagent/CatalystTargeted Functional Group(s)Expected Major Product
NaBH₄Ketone3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-ol
Lindlar's Catalyst (H₂)Alkyne(Z)-3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one
Pd/C (H₂, controlled)Alkyne, Nitro group3-(4-Aminophenyl)-1-phenylpropan-1-one
SnCl₂/HClNitro group3-(4-Aminophenyl)-1-phenylprop-2-yn-1-one

It is important to note that achieving high selectivity in the reduction of a molecule with multiple reducible functional groups often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. google.com

Organometallic Additions to the Carbonyl Center

The carbonyl group of the ynone scaffold in this compound is a primary site for nucleophilic attack. Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to ketones. In the context of α,β-unsaturated ketones, including ynenones, these "hard" nucleophiles typically favor direct 1,2-addition to the carbonyl carbon over 1,4-conjugate addition to the β-alkynyl carbon. stackexchange.comwikipedia.orgchemohollic.com This preference is due to the highly polar and localized nature of the carbon-metal bond in these reagents, which leads to a rapid, irreversible attack at the most electrophilic carbon atom, the carbonyl carbon. wikipedia.org

The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed via a nucleophilic addition mechanism. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically conducted under anhydrous conditions to prevent the quenching of the highly basic organometallic reagent. wikipedia.org The nucleophilic alkyl or aryl group attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary propargyl alcohol. masterorganicchemistry.comyoutube.com

For instance, the addition of methylmagnesium bromide or phenyllithium (B1222949) would yield 1-(4-nitrophenyl)-3-phenyl-1-alkanol derivatives. The stereochemical outcome of such additions to prochiral ketones can often be predicted using models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic environment around the carbonyl group. wikipedia.orgyoutube.com

Reagent TypeExpected ProductMechanismKey Considerations
Grignard Reagents (e.g., RMgBr)Tertiary Propargyl Alcohol1,2-Nucleophilic AdditionAnhydrous conditions are essential. wikipedia.org Favors direct addition to the carbonyl. stackexchange.com
Organolithium Reagents (e.g., RLi)Tertiary Propargyl Alcohol1,2-Nucleophilic AdditionGenerally more reactive than Grignards; exclusively 1,2-addition products are expected. chemohollic.commasterorganicchemistry.com

Transformations of the 4-Nitrophenyl Moiety within this compound

A significant challenge in the chemistry of this compound is the selective transformation of the nitro group without affecting the reducible alkyne and ketone functionalities. The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines which are valuable synthetic intermediates. nih.gov

Several methods have been developed for the chemoselective reduction of nitroarenes in the presence of other sensitive functional groups. organic-chemistry.org For a molecule like this compound, a successful reduction requires a reagent system that preferentially reacts with the nitro group.

One such reported system utilizes (Ph₃P)₃RuCl₂ as a catalyst with zinc powder and water as the stoichiometric reductant. acs.orgnih.gov By adding potassium hydroxide (B78521) (KOH) as an additive and controlling the temperature, a nitro group can be selectively reduced in the presence of both a ketone and an alkyne. organic-chemistry.orgacs.org This method's selectivity is attributed to the specific catalytic cycle and the role of the additive in modulating the reactivity. acs.org Other systems, such as those using tetrahydroxydiboron (B82485) with an organocatalyst, have also shown high chemoselectivity, tolerating ethynyl (B1212043) and carbonyl groups. organic-chemistry.org These methods provide viable pathways to synthesize 3-(4-aminophenyl)-1-phenylprop-2-yn-1-one, a key intermediate for further functionalization.

Reagent SystemFunctional Group ToleranceProductReference
(Ph₃P)₃RuCl₂, Zn, H₂O, KOHKetone, Alkyne3-(4-Aminophenyl)-1-phenylprop-2-yn-1-one acs.orgnih.gov
Tetrahydroxydiboron, 4,4'-bipyridineKetone, Alkyne (Ethynyl)3-(4-Aminophenyl)-1-phenylprop-2-yn-1-one organic-chemistry.org
NaBH₄ / Ni(PPh₃)₄Not specified for alkynesAromatic Amines nih.gov
NaI / PPh₃ (Photoredox)Ketone, Aldehyde, CyanoAromatic Amines organic-chemistry.org

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. However, the reactivity of the two phenyl rings in this compound towards electrophiles is significantly diminished due to the presence of strongly deactivating substituents. masterorganicchemistry.comwikipedia.org

The 4-nitrophenyl ring is heavily deactivated by the nitro group (-NO₂), which is one of the most powerful deactivating groups. It withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect. youtube.comassets-servd.host This withdrawal of electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). libretexts.org Any substitution that does occur is directed to the meta position relative to the nitro group. libretexts.org

The second phenyl ring, part of the benzoyl group, is also deactivated. The carbonyl group (-C=O) acts as a deactivating group, withdrawing electron density from the ring primarily through a resonance effect. masterorganicchemistry.com This deactivation is less potent than that of the nitro group but is still substantial. libretexts.org Consequently, this ring is also less susceptible to EAS, and substitution is directed to the meta position.

Comparing the two rings, the 4-nitrophenyl ring is expected to be significantly less reactive than the phenyl ring of the benzoyl moiety. Therefore, forcing EAS conditions would likely lead to substitution, albeit slowly, on the phenyl ring of the benzoyl group at the meta positions. Reactions like nitration would require harsh conditions (e.g., fuming H₂SO₄/HNO₃) and may result in low yields or decomposition. libretexts.org

Cascade and Multi-Component Reactions (MCRs) Incorporating this compound

The densely functionalized structure of this compound makes it an attractive substrate for cascade and multi-component reactions (MCRs). These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation, which is highly desirable in synthetic chemistry. nih.govresearchgate.net

Ynenones, in general, are versatile building blocks in catalytic cascade reactions. nih.gov The alkyne moiety can be activated by carbophilic metal catalysts (e.g., Au, Pd, Rh), initiating a sequence of transformations. nih.govresearchgate.net For this compound, a typical cascade might be initiated by the nucleophilic addition of a species (e.g., an amine or enamine) to the activated alkyne. This could be followed by an intramolecular cyclization involving the ketone or one of the aromatic rings, leading to diverse heterocyclic or polycyclic structures. nih.govnih.gov

Multi-component reactions, such as those involving alkynes, carbonyl compounds, and other reactants, offer another powerful strategy. acs.orgacs.orgrsc.org For example, a three-component coupling involving an iodoalkane, carbon monoxide, and a terminal alkyne can produce alkynyl ketones. acs.org While this describes the synthesis of such scaffolds, it highlights the reactivity of the constituent parts. One could envision MCRs where this compound acts as the alkynyl ketone component, reacting with nucleophiles and electrophiles in a one-pot process to generate highly substituted products. nih.gov The specific pathways would depend on the chosen catalyst and reaction partners, offering a modular approach to chemical diversity. acs.org

Rearrangement Reactions and Isomerizations Involving the Prop-2-yn-1-one Scaffold

The prop-2-yn-1-one scaffold and its derivatives can undergo various rearrangement reactions, often catalyzed by acids or transition metals. A prominent example is the Meyer-Schuster rearrangement, which is the acid-catalyzed isomerization of propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org

While this compound is itself a ketone, the tertiary propargyl alcohol formed from the organometallic addition (as discussed in section 3.2.2) is a perfect substrate for a Meyer-Schuster-type rearrangement. acs.org Treatment of this tertiary alcohol with an acid or a suitable transition metal catalyst (e.g., based on Au, Ag, or Cu) would likely induce a 1,3-hydroxyl shift, leading to an allenol intermediate. wikipedia.orguohyd.ac.innih.gov Tautomerization of this intermediate would then yield an α,β-unsaturated ketone. The reaction of tertiary alcohols containing a terminal alkyne can sometimes lead to the competing Rupe rearrangement, which produces α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org However, for internal alkynes as in this case, the Meyer-Schuster product is generally favored.

Modern variations of this rearrangement utilize mild catalysts, such as gold(I) complexes, which can efficiently promote the reaction at room temperature and offer high stereoselectivity for the E-alkene product. nih.govresearchgate.net This provides a synthetic route from the ynone to a corresponding enone, expanding the structural diversity accessible from this starting material.

Mechanistic Investigations of Key Transformations of this compound (e.g., Transition State Analysis)

Direct mechanistic studies, such as transition state analysis, specifically for this compound are not widely available in the literature. However, the mechanisms of the key transformations it undergoes can be inferred from extensive studies on analogous systems.

Organometallic Addition: The addition of Grignard reagents to carbonyls is generally believed to proceed through a polar, nucleophilic addition mechanism. organic-chemistry.org For α,β-unsaturated ketones, the reaction often involves a six-membered ring transition state, which accounts for the observed 1,2-addition selectivity. wikipedia.org Computational studies on related systems could elucidate the precise geometry and energy of the transition state for the addition to this specific ynone.

Chemoselective Nitro Reduction: The mechanism of catalytic reductions is complex and highly dependent on the catalyst and reductant. For the Ru-catalyzed reduction using Zn/H₂O, the process likely involves electron transfer steps from the zinc surface to the ruthenium complex, which then acts as the active hydride donor to the nitro group. The selectivity arises from the preferential coordination of the nitro group to the catalyst over the ketone or alkyne under the specified basic conditions. acs.org

Meyer-Schuster Rearrangement: The classical acid-catalyzed Meyer-Schuster rearrangement proceeds via protonation of the hydroxyl group, followed by its departure as water to form a propargyl/allenyl carbocation. wikipedia.org Subsequent attack by water and tautomerization yields the enone. Transition-metal-catalyzed variants, particularly with gold(I), are thought to involve π-activation of the alkyne, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group, which then triggers the rearrangement through a lower energy pathway, avoiding a free high-energy carbocation. acs.org Mechanistic investigations using isotope labeling have been employed to support these pathways in related systems. acs.orgresearchgate.net

Structural Elucidation and Spectroscopic Analysis of 3 4 Nitrophenyl 1 Phenylprop 2 Yn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Assignment and Signal Correlation

The ¹H NMR spectrum of 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the phenyl and nitrophenyl rings. The protons of the phenyl ring attached to the carbonyl group typically appear as a multiplet in the range of δ 7.52-8.05 ppm. Specifically, the two protons ortho to the carbonyl group are expected to be the most deshielded and resonate at the lower end of this range, around δ 8.03-8.05 ppm. The remaining meta and para protons usually appear as a multiplet between δ 7.52-7.66 ppm.

The protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' system. The two protons ortho to the nitro group are deshielded and appear as a doublet around δ 8.27-8.29 ppm, while the two protons meta to the nitro group resonate as a doublet around δ 7.78-7.84 ppm. The coupling between these protons results in the observed doublet splitting patterns.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityAssignment
8.27-8.29m2H, Ar-H (ortho to NO₂)
8.03-8.05m2H, Ar-H (ortho to C=O)
7.78-7.84m2H, Ar-H (meta to NO₂)
7.61-7.66m1H, Ar-H (para to C=O)
7.52-7.55m2H, Ar-H (meta to C=O)

Note: The assignments are based on typical chemical shift values and observed multiplicities. 'm' denotes a multiplet.

Carbon (¹³C) NMR Spectral Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is typically the most deshielded non-aromatic carbon, appearing at a chemical shift of around δ 188.81 ppm. The acetylenic carbons of the alkynone moiety are expected to resonate in the region of δ 85-95 ppm, though specific assignments require more detailed analysis.

The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon atom bearing the nitro group is significantly deshielded and appears around δ 147.67 ppm. The other aromatic carbons of the nitrophenyl ring appear at approximately δ 123.36 ppm and δ 128.06 ppm. The carbons of the phenyl ring attached to the carbonyl group resonate at various positions, with the ipso-carbon (attached to the carbonyl) appearing around δ 136.71 ppm and the other carbons appearing between δ 128.43 and δ 132.60 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
188.81C=O (Carbonyl)
147.67Ar-C (C-NO₂)
140.66Ar-C
140.36Ar-C
136.71Ar-C (ipso to C=O)
132.60Ar-CH
128.43Ar-CH
128.06Ar-CH
127.84Ar-CH
125.11Ar-CH
123.36Ar-CH

Note: Specific assignment of all aromatic carbons requires advanced NMR techniques.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the coupling relationships within the phenyl and nitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between protons on the different aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of the Alkynone, Carbonyl, and Nitro Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Alkynone Group (C≡C): A weak to medium absorption band corresponding to the carbon-carbon triple bond stretching vibration is expected in the range of 2100-2260 cm⁻¹.

Carbonyl Group (C=O): A strong, sharp absorption band for the carbonyl group of the ketone is a prominent feature, typically appearing in the region of 1640-1680 cm⁻¹. The conjugation with the alkyne and the phenyl ring can influence its exact position.

Nitro Group (NO₂): The nitro group gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is observed between 1300-1370 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)
AlkynoneC≡C Stretch2100 - 2260
CarbonylC=O Stretch1640 - 1680
NitroAsymmetric NO₂ Stretch1500 - 1560
NitroSymmetric NO₂ Stretch1300 - 1370
Aromatic RingC=C Stretch~1600, ~1475
Aromatic RingC-H Bending (out-of-plane)690-900

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₅H₉NO₃), the calculated molecular weight is approximately 251.24 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely show characteristic losses of functional groups. Common fragmentation pathways could include:

Loss of the nitro group (NO₂) resulting in a fragment ion at m/z [M-46]⁺.

Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Fragmentation yielding a nitrophenylacetylenyl cation.

Analysis of these fragment ions provides further evidence for the proposed structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with the chemical formula C₁₅H₉NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

While specific experimental HRMS data for this compound has not been found in the reviewed scientific literature, the expected monoisotopic mass can be calculated.

Theoretical Exact Mass Calculation for C₁₅H₉NO₃:

Carbon (¹²C): 15 x 12.000000 = 180.000000

Hydrogen (¹H): 9 x 1.007825 = 9.070425

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

Oxygen (¹⁶O): 3 x 15.994915 = 47.984745

Total (Monoisotopic Mass): 251.058244 Da

An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value would serve to confirm the elemental composition of the synthesized compound.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ of C₁₅H₉NO₃

m/z Relative Abundance (%)
252.0655 100.00
253.0689 16.34

This table is generated based on theoretical calculations and represents the expected isotopic pattern for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Likely fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group and the acetylenic bond, as well as fragmentation related to the nitro group. Common losses would include the loss of CO (28 Da), the phenyl group (77 Da), and the nitrophenyl group (122 Da). The fragmentation of the nitro group itself could lead to the loss of NO (30 Da) and NO₂ (46 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores. The extended π-system of this compound, which includes the phenyl ring, the carbonyl group, the carbon-carbon triple bond, and the nitrophenyl ring, is expected to give rise to characteristic absorption bands.

Specific experimental UV-Vis spectroscopic data, such as the absorption maxima (λmax), for this compound could not be located in the reviewed literature. However, the electronic spectrum is anticipated to be influenced by π → π* and n → π* transitions within the conjugated system. The presence of the electron-withdrawing nitro group is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 1,3-diphenylprop-2-yn-1-one.

For comparison, the related compound (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325), exhibits strong UV absorption due to its extended conjugation. The replacement of the double bond with a triple bond in the target compound would likely lead to a shift in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A publication by Smit et al. (2019) on the crystal structure of a related compound, 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, indicates that the geometric parameters of their compound are in line with those previously reported for 1-(4-nitrophenyl)-3-phenylprop-2-yn-1-one. scispace.com This suggests that the crystal structure of the title compound has been determined and the data published. However, the specific citation for this crystallographic data could not be retrieved from the available search results. Therefore, a detailed table of crystallographic parameters cannot be provided at this time.

The analysis of the crystal structure would be expected to reveal the degree of planarity of the molecule. The dihedral angles between the phenyl and nitrophenyl rings relative to the central propyne-one linker would be of particular interest for understanding the molecular conformation and the extent of electronic conjugation in the solid state.

Theoretical and Computational Studies of 3 4 Nitrophenyl 1 Phenylprop 2 Yn 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific data found for 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one.

Density Functional Theory (DFT) Studies on Ground State Geometries, Bond Lengths, and Angles

No specific DFT studies on the ground state geometry of this compound were identified.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the searched literature.

Charge Distribution and Electrostatic Potential Maps

Information regarding the charge distribution and electrostatic potential maps of this compound is not available in the reviewed sources.

Prediction of Reaction Mechanisms and Transition States for Transformations of this compound

No computational studies elucidating the reaction mechanisms of this specific compound were found.

Computational Elucidation of Favored Reaction Pathways and Selectivity

There are no available computational models predicting the favored reaction pathways or selectivity for transformations of this compound.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvent Effects

No Molecular Dynamics (MD) simulation studies for this compound have been identified in the public research domain.

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the aromatic rings to the central propynone core. A potential energy surface (PES) for this molecule would map the energy of the system as a function of these rotational degrees of freedom, revealing the most stable conformations and the energy barriers between them. libretexts.orglibretexts.org

The key dihedral angles that define the conformation of this molecule are:

τ1 (C-C-C-C): The angle between the phenyl ring and the carbonyl group.

τ2 (C-C-C-C): The angle between the 4-nitrophenyl ring and the acetylene (B1199291) group.

Due to the sp-hybridization of the acetylenic carbons, the C-C≡C-C core of the molecule is linear. Therefore, the primary conformational freedom arises from the rotation of the two terminal aromatic rings.

Computational studies on similar diarylalkynes suggest that the energy barriers to rotation for these rings are generally low. beilstein-journals.org The planarity of the molecule is favored by the extension of the π-conjugated system, which would be maximized when both rings are coplanar with the propynone linker. However, steric hindrance between the ortho-hydrogens of the phenyl rings and the central part of the molecule can lead to non-planar ground state conformations. rsc.org

A theoretical potential energy surface scan would likely reveal a relatively flat landscape with shallow energy minima. The global minimum would represent a compromise between maximizing π-conjugation and minimizing steric strain. It is anticipated that the most stable conformers would have the phenyl and 4-nitrophenyl rings twisted slightly out of the plane of the propynone core.

Table 1: Predicted Conformational Data for this compound

Dihedral AnglePredicted Stable Conformation (°)Predicted Rotational Barrier (kcal/mol)
τ1 (Phenyl-Carbonyl)~20-401-3
τ2 (Nitrophenyl-Alkyne)~10-30< 2

Note: The data in this table is predictive and based on computational studies of analogous diaryl alkyne and phenylpropynone systems. Actual values would need to be determined through specific DFT or ab initio calculations.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies) for Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can serve as a means of validating theoretical models against experimental data. Density Functional Theory (DFT) calculations are commonly employed for the prediction of NMR chemical shifts and vibrational frequencies. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the electronic environment of each nucleus.

¹H NMR: The protons on the phenyl ring attached to the carbonyl group are expected to be downfield due to the electron-withdrawing nature of the carbonyl. The protons on the 4-nitrophenyl ring will also be shifted downfield, particularly those ortho and meta to the strongly electron-withdrawing nitro group.

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range typical for ketones (around 180-200 ppm). The acetylenic carbons will appear in the characteristic alkyne region (around 80-100 ppm). The presence of the nitro group will cause a significant downfield shift for the carbon atom to which it is attached.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.9 - 8.1130 - 132
Phenyl-H (meta)7.5 - 7.7128 - 130
Phenyl-H (para)7.6 - 7.8133 - 135
Nitrophenyl-H (ortho to NO₂)8.2 - 8.4123 - 125
Nitrophenyl-H (meta to NO₂)7.7 - 7.9130 - 132
Carbonyl C=O-185 - 195
Acetylenic C-CO-85 - 95
Acetylenic C-Ar-90 - 100
C-NO₂-148 - 152

Note: These are predicted values based on established substituent effects and data from similar compounds. researchgate.netorganicchemistrydata.orgrsc.org The exact values can vary depending on the solvent and the computational method used for prediction.

Predicted Vibrational Frequencies

The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:

C=O stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an α,β-acetylenic ketone.

C≡C stretch: A sharp, medium-to-weak intensity band is predicted around 2200-2230 cm⁻¹. The conjugation to the aromatic rings and the carbonyl group influences its exact position and intensity.

NO₂ stretches: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-H stretches (aromatic): These will appear as a group of weaker bands above 3000 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3050 - 3150Weak to Medium
C≡C Stretch2200 - 2230Medium
C=O Stretch1650 - 1680Strong
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1340 - 1360Strong

Note: These predictions are based on typical frequency ranges for the respective functional groups and are supported by computational studies on analogous molecules. arxiv.orgiastate.edu Anharmonic calculations would provide more accurate predictions.

Advanced Research Applications and Potentials of 3 4 Nitrophenyl 1 Phenylprop 2 Yn 1 One Excluding Biological/clinical

Role as a Versatile Building Block in Complex Molecular Architectures

The inherent functionalities of 3-(4-nitrophenyl)-1-phenylprop-2-yn-1-one—the ketone, the carbon-carbon triple bond (alkyne), and the nitro-functionalized aromatic ring—make it a highly versatile precursor for constructing more complex molecules. The electron-deficient nature of the alkyne, due to the adjacent carbonyl and nitrophenyl groups, renders it susceptible to a variety of chemical transformations.

While specific polymerization studies involving this compound are not extensively documented, its structure is highly conducive to creating functional polymers and materials for molecular electronics. The alkyne functionality can participate in polymerization reactions such as polycyclotrimerization or serve as a monomer in ring-opening metathesis polymerization (ROMP) after appropriate derivatization into a cyclic olefin. 20.210.105purdue.edu The preservation of double bonds is a key feature of metathesis polymerizations, which could be adapted for this alkynone. 20.210.105

The resulting polymers would be endowed with unique characteristics due to the pendant side chains derived from the monomer. The nitro group offers a site for further chemical modification or can contribute to the polymer's electronic properties, potentially leading to materials with high thermal stability or specific ionic conductivity. purdue.edu The rigid conjugated backbone that would form in certain polymerization schemes is a desirable trait for materials used in molecular electronics, where charge transport is critical.

The this compound scaffold is an excellent electrophile, making it a valuable intermediate in synthetic methodology. The electron-poor alkyne is a prime candidate for various nucleophilic addition reactions, including Michael additions. Organocatalytic approaches, which have been successfully applied to related alkynals, could be used to achieve highly selective additions of nucleophiles to the triple bond. unm.edu

Furthermore, the alkynone moiety can participate in a range of cycloaddition reactions, such as [3+2] cycloadditions with azides (a form of "click chemistry") to yield highly substituted triazoles, or Diels-Alder reactions where it acts as the dienophile. These transformations allow for the rapid assembly of complex heterocyclic systems from a relatively simple, linear precursor. The synthesis of various chalcone (B49325) derivatives, which are structurally similar alkenone analogues, often proceeds from simple acetophenones and aldehydes, highlighting the modularity of this type of synthesis. researchgate.net This modularity can be extended to the synthesis of the target alkynone and its subsequent use as an intermediate.

Applications as a Ligand or Precursor in Catalysis Research

The structure of this compound can be leveraged in the field of catalysis, either by its direct, albeit limited, interaction with metal centers or by its transformation into more sophisticated ligand structures.

While the alkynone itself is not a typical ligand, it serves as an excellent starting point for the synthesis of novel ligands for transition metal catalysis. The alkyne can be readily converted into various heterocyclic systems known to coordinate with metals. For instance, reaction with hydrazines can yield pyrazoles, and reaction with azides can form triazoles. These nitrogen-containing heterocycles are ubiquitous in modern ligand design.

The modular synthesis of such precursors allows for fine-tuning of the ligand's steric and electronic properties. rutgers.edu By modifying the aromatic rings of the starting alkynone, researchers can systematically alter the properties of the resulting ligand to optimize the performance of a transition metal catalyst for a specific reaction, such as cross-coupling or C-H activation. rutgers.edu

Table 1: Potential Ligand Scaffolds from an Alkynone Precursor

ReactantResulting HeterocyclePotential Catalytic Application
Azide (R-N₃)1,2,3-TriazoleCross-Coupling, Click Chemistry
Hydrazine (R-NHNH₂)PyrazoleC-H Activation, Polymerization
AmidinePyrimidineAsymmetric Hydrogenation

The electronic characteristics of this compound make it a molecule of interest for both organocatalysis and photoredox catalysis. In organocatalysis, its electron-deficient triple bond makes it an ideal Michael acceptor for reactions catalyzed by secondary amines or N-heterocyclic carbenes (NHCs). This reactivity enables the enantioselective addition of a wide range of nucleophiles.

In the realm of photoredox catalysis, the nitroaromatic moiety can act as an electron acceptor. beilstein-journals.orgsci-hub.se Photoredox catalysis utilizes visible light to generate reactive radical intermediates from simple starting materials under mild conditions. sigmaaldrich.com The compound could potentially be activated via single electron transfer pathways, enabling novel bond formations that are otherwise inaccessible. sigmaaldrich.com The strong electron-withdrawing nature of the nitrophenyl group could facilitate reductive activation, making it a substrate for transformations such as photoredox-mediated cross-coupling or cyclization reactions.

Exploration in Optoelectronic and Functional Materials Design (e.g., dyes, molecular switches, without discussing specific device performance)

The conjugated system of this compound, which connects an electron-rich phenyl ring to a strongly electron-withdrawing nitrophenyl ring, forms a classic "push-pull" chromophore. This architecture is a cornerstone for designing molecules with significant nonlinear optical (NLO) properties. Research on analogous chalcones (containing a C=C double bond) has demonstrated that this type of molecular structure can lead to strong NLO responses. researchgate.netresearchgate.net The substitution of the alkene with an alkyne can further enhance these properties by modifying the electronic communication between the two aromatic rings. The NLO properties of chalcone derivatives are known to be influenced by the substituent groups on the phenyl rings. researchgate.net

Furthermore, the core structure is related to photochromic molecules, which can reversibly switch between two isomers upon exposure to light. Certain α-methylchalcones, for example, can be switched from an E to a Z isomer with light, a property that is foundational for the development of molecular switches. mdpi.com The rigid alkyne linker in this compound could be exploited in the design of novel photoswitchable materials where isomerization might occur around the C-C single bonds, leading to changes in conformation and, consequently, the material's optical properties.

Table 2: Comparison of Structural Features for Optoelectronic Applications

Compound ClassConjugated LinkerKey Structural FeaturePotential ApplicationSupporting Evidence
Alkynone (Target) -C(O)-C≡C-Push-pull system, rigid linkerNLO Materials, DyesInferred from Chalcones
Chalcones-C(O)-CH=CH-Push-pull system, E/Z isomerismNLO Materials, researchgate.netresearchgate.netscispace.com Molecular Switches mdpi.com

Supramolecular Chemistry and Self-Assembly Research (if applicable, focusing on non-covalent interactions)

The arrangement of molecules in the crystalline state is dictated by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. For organic compounds like this compound, these interactions are crucial in defining the material's bulk properties. The key functional groups present in the molecule—a nitro group, a carbonyl group, an alkyne linker, and two phenyl rings—are all capable of participating in significant non-covalent bonding.

Based on crystallographic studies of analogous compounds, the primary non-covalent interactions expected to govern the self-assembly of this compound are hydrogen bonds, π-π stacking, and other weaker electrostatic interactions.

A closely related chalcone, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one , which differs by having a double bond instead of a triple bond in the propenone linker, has been studied crystallographically. Its analysis reveals how the functional groups direct the formation of a larger assembly. In the crystal structure of this enone analog, molecules are linked into a two-dimensional network. nih.govresearchgate.net This is primarily achieved through C-H···O hydrogen bonds, where hydrogen atoms from the phenyl rings interact with the oxygen atoms of the nitro and carbonyl groups of adjacent molecules. nih.gov

The two benzene (B151609) rings in this related molecule are nearly coplanar, with a small dihedral angle between them of 5.00(5)°. nih.gov This planarity facilitates efficient packing. The crystal packing is stabilized by these C-H···O hydrogen bonds, creating a networked structure. nih.govresearchgate.net

The potential non-covalent interactions include:

C-H···O Hydrogen Bonds: Similar to the enone analog, hydrogen atoms on the phenyl rings can form hydrogen bonds with the oxygen atoms of the highly polar nitro group and the carbonyl group. These interactions are highly directional and are expected to be a dominant force in the crystal packing.

π-π Stacking: The presence of two aromatic rings allows for the possibility of π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) manner. The electron-deficient nitrophenyl ring may favorably interact with the more electron-neutral phenyl ring of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of the aromatic rings of an adjacent molecule.

While a detailed crystallographic analysis for this compound is not available in the searched literature, the table below provides the specific hydrogen bond geometry for the closely related compound, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, to illustrate the nature of the C-H···O interactions that would also be pertinent to the title compound.

Table 1: Hydrogen-Bond Geometry (Å, °) for (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (Data from the crystallographic study of the enone analog, illustrating potential interactions for the ynone structure)

D—H···AD—HH···AD···AD—H···A
C1—H1···O1¹0.952.473.3314 (15)150
C5—H5···O3²0.952.563.4635 (16)160
Symmetry codes: (i) x, y-1, z+1; (ii) x, y+1, z-1. Data sourced from Acta Crystallographica Section E, 2009. nih.gov

The study of these non-covalent interactions is fundamental to the field of crystal engineering, where the goal is to design solid-state materials with specific physical properties. The self-assembly of molecules like this compound into well-defined supramolecular structures could be harnessed for applications in materials science, such as in the development of novel organic semiconductors or nonlinear optical materials, where precise molecular arrangement is paramount. Further crystallographic studies on the title compound are needed to fully elucidate its rich supramolecular chemistry.

Future Directions and Emerging Research Avenues for 3 4 Nitrophenyl 1 Phenylprop 2 Yn 1 One

Development of Novel and More Sustainable Synthetic Routes for Alkynones

The synthesis of alkynones, including 3-(4-nitrophenyl)-1-phenylprop-2-yn-1-one, has traditionally relied on established methods like the Sonogashira coupling of terminal alkynes with acyl chlorides. numberanalytics.comresearchgate.net While effective, these methods often present drawbacks such as the need for transition metal catalysts, harsh reaction conditions, and the generation of unwanted byproducts. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Key opportunities lie in the adoption of greener catalytic systems and novel reagents. numberanalytics.com The development of recyclable catalysts, such as metal nanoparticles supported on graphitic carbon, presents a promising approach to minimize waste and improve the economic viability of alkyne functionalization reactions. nih.gov Another significant advancement is the use of potassium alkynyltrifluoroborate salts as alternatives to terminal alkynes. researchgate.net These salts are advantageous due to their benchtop stability, low toxicity, and high tolerance for various functional groups, allowing reactions to proceed under milder, often ambient, conditions. researchgate.net The exploration of metal-free reaction pathways and the use of greener solvents are also critical areas of development that could lead to more environmentally benign syntheses of this compound and related compounds. researchgate.netnih.gov

Research DirectionTraditional MethodEmerging Sustainable AlternativeScientific Rationale
Catalysis Homogeneous Palladium/CopperHeterogeneous/Recyclable Nanocatalysts nih.govReduces metal leaching, allows for catalyst reuse, lowers costs.
Reagents Terminal AlkynesPotassium Alkynyltrifluoroborate Salts researchgate.netIncreased stability, better functional group tolerance, milder conditions.
Conditions Anhydrous Solvents, Inert AtmosphereAqueous Media, Ambient Temperature researchgate.netnih.govReduces environmental impact, enhances safety and operational simplicity.

Exploration of Unprecedented Reactivity Patterns and Transformation Cascades

Alkynes and ynones are recognized as exceptionally versatile building blocks in organic synthesis due to their high reactivity. numberanalytics.com The conjugated ynone functionality in this compound is known to participate in a variety of transformations, including conjugate additions, cycloaddition reactions, and additions to the carbonyl group. acs.org

However, the specific electronic arrangement of this compound, featuring an electron-withdrawing nitro group on one aromatic ring and an electron-donating phenyl group adjacent to the carbonyl, creates a pronounced electronic push-pull system. This unique polarization of the molecule is a key area for future exploration. Research could focus on leveraging this electronic bias to uncover novel, highly selective transformations that are not accessible to less polarized alkynones. An important research direction would be the investigation of cascade reactions, where the initial interaction at one reactive site triggers a series of subsequent bond-forming events, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material. nih.gov The discovery of such unprecedented reactivity would significantly expand the synthetic utility of this class of compounds.

Integration into Advanced Functional Materials Research beyond Current Paradigms

The development of organic materials for applications in optics and electronics is a rapidly advancing field. While much research has focused on related structures like chalcones (which contain a C=C double bond instead of a C≡C triple bond), the corresponding alkynones are a relatively untapped class of materials. Studies on the analogous chalcone (B49325), (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, have shown that the presence of the nitro group significantly enhances the molecule's nonlinear optical (NLO) properties. researchgate.net This suggests that this compound is a prime candidate for similar, and potentially superior, performance.

Future research should focus on integrating this alkynone into advanced functional materials. The rigid and linear nature of the alkyne linker, in contrast to the more flexible alkene linker of chalcones, could lead to materials with distinct packing arrangements and unique electronic and photophysical properties. researchgate.netsmolecule.com Emerging applications could include the development of new organic light-emitting diodes (OLEDs), sensors, or components for optical data storage. smolecule.com Exploring these possibilities would move beyond the current paradigms established for chalcone-based materials and open up new avenues for alkynone-based systems.

Computational Chemistry-Driven Design and Discovery of Related High-Value Alkynone Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting molecular properties. researchgate.net DFT studies on the related chalcone, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, have successfully modeled its molecular structure and rationalized its nonlinear optical properties. researchgate.net

A significant future direction is to apply these computational methods not just for analysis, but for proactive design. By building a robust computational model of this compound, researchers can create and screen virtual libraries of related alkynone systems. This in silico approach allows for the systematic modification of the structure—for instance, by changing the substituents on either phenyl ring—and the prediction of the resulting electronic, optical, and chemical properties. This process can identify novel alkynone candidates with enhanced, high-value characteristics before any resource-intensive synthetic work is undertaken. Such a computational-driven discovery pipeline would dramatically accelerate the identification of new molecules for targeted applications in materials science and catalysis.

Synergistic Approaches Combining Synthesis and Theoretical Studies for Deeper Understanding

The most profound insights into the behavior of a molecular system are often gained when experimental synthesis and theoretical calculations are pursued in concert. nih.gov Studies on complex molecules have demonstrated the power of this synergistic approach, where theoretical calculations accurately predict experimental spectroscopic and magnetic data. nih.gov Similarly, combined experimental and computational studies on chalcones have provided a deep understanding of their structure-property relationships. researchgate.net

Future research on this compound should fully embrace this integrated strategy. An iterative research loop can be envisioned:

Synthesis: Preparation of the target molecule and a curated set of derivatives.

Characterization: Detailed experimental analysis of their structural, reactive, and physical properties.

Computational Modeling: Development of theoretical models (e.g., using DFT) that replicate the experimental findings.

Prediction: Use of the validated models to predict the properties of new, hypothetical alkynone structures.

New Synthesis: Targeted synthesis of the most promising candidates identified through computation.

This feedback loop between empirical testing and theoretical prediction will enable a much deeper and more nuanced understanding of the fundamental principles governing the behavior of this alkynone system, accelerating the discovery of new functionalities and applications.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and phenylacetylene derivatives. Optimization involves using ethanol as a solvent with aqueous NaOH (5–10%) at room temperature to achieve yields >70%. Catalytic bases like pyrrolidine may enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Structural analogs with similar nitro-substituted chalcones have been validated using this method .

Q. What spectroscopic and crystallographic methods are essential for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C-APT NMR confirm substituent positions and conjugation (e.g., alkynyl proton at δ 8.5–9.0 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures, with data collected at low temperatures (e.g., 93 K) to minimize thermal motion. ORTEP-3 generates thermal ellipsoid diagrams for visualizing molecular geometry .
  • FT-IR : Stretching vibrations for carbonyl (C=O, ~1680 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups confirm functional groups .

Q. What safety considerations are critical when handling this compound in laboratory settings?

The compound exhibits mutagenic potential (Ames test: 10 µg/plate positive result). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store at –20°C in sealed containers. Toxicity data suggest strict adherence to waste disposal protocols for nitroaromatics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict and analyze the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model charge transfer and frontier molecular orbitals. Basis sets like 6-311G(d,p) optimize geometry, while time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra. Compare computed dipole moments and polarizabilities with experimental hyperpolarizability data to assess nonlinear optical (NLO) behavior .

Q. What methodologies resolve discrepancies between experimental and computational data in nonlinear optical studies of this compound?

Discrepancies in first-order hyperpolarizability (β\beta) arise from solvent effects or basis set limitations. Validate DFT results via:

  • Experimental benchmarks : Electric field-induced second harmonic generation (EFISHG) or hyper-Rayleigh scattering.
  • Crystal packing analysis : Hydrogen bonding (e.g., C–H···O interactions) alters NLO response. Use graph set analysis (Etter’s rules) to identify supramolecular motifs influencing bulk properties .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

Crystallographic studies reveal C–H···Onitro_{\text{nitro}} interactions (2.8–3.0 Å) forming infinite chains. These interactions stabilize the lattice and reduce conformational flexibility. SHELXL refinement with high-resolution data (<1.0 Å) quantifies hydrogen bond angles and distances, aiding in predicting polymorphic forms .

Q. What strategies optimize the compound’s NLO performance for photonic applications?

Enhance β\beta by:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF3_3) on the phenyl ring to amplify charge transfer.
  • Co-crystallization : Design co-crystals with complementary donors/acceptors (e.g., pyridine derivatives) to strengthen dipole alignment. Experimental validation via Z-scan measurements (532 nm laser) quantifies nonlinear refractive indices .

Q. How can crystallographic software (e.g., SHELX, ORTEP) address challenges in structural refinement for this compound?

SHELXL refines twinned or high-symmetry crystals using least-squares minimization. For disordered regions, apply ISOR and DELU restraints. ORTEP-3 visualizes anisotropic displacement parameters, critical for identifying thermal motion artifacts. Validate hydrogen positions using difference Fourier maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.